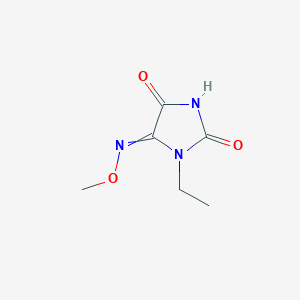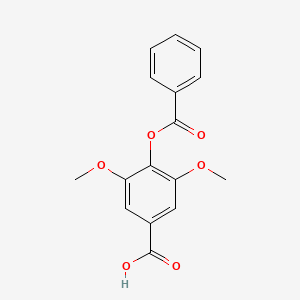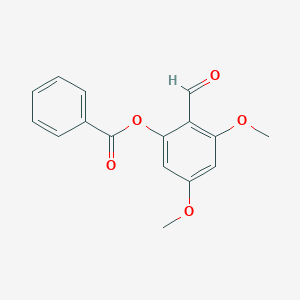
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has two carboxylic acid groups, making it a dicarboxylic acid, and a dichlorophenyl group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the pyridine ring, followed by the introduction of the dichlorophenyl group and the carboxylic acid groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The dichlorophenyl group is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached. The carboxylic acid groups consist of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The carboxylic acid groups could potentially undergo reactions such as esterification or amide formation. The dichlorophenyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid groups would likely make this compound relatively polar and potentially soluble in polar solvents. The dichlorophenyl group could contribute to the overall stability of the molecule.Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk of exposure.
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in fields such as pharmaceuticals, materials science, or chemical synthesis.
Propiedades
Número CAS |
105580-47-0 |
|---|---|
Nombre del producto |
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
Fórmula molecular |
C₁₆H₁₅Cl₂NO₄ |
Peso molecular |
356.2 |
Sinónimos |
(S)4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





